![molecular formula C16H18N2O4 B2408997 trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 887833-45-6](/img/structure/B2408997.png)

trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

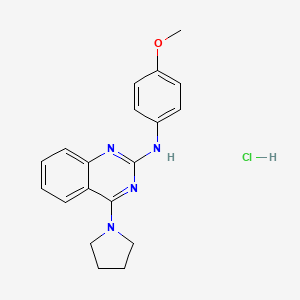

This compound, also known as (1r,4r)-4- [ (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid, trans, is a chemical compound with diverse applications in scientific research . Its unique structure enables its utilization as a catalyst in organic synthesis, drug discovery, and material science. The compound exhibits promising potential in the development of various fields.

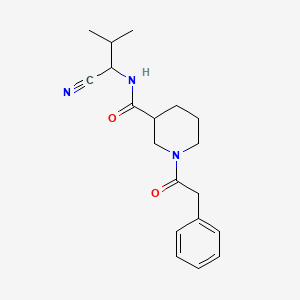

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a quinazolinone ring (a bicyclic compound containing a benzene ring fused to a 2-oxo-pyrimidine), a cyclohexane ring, and a carboxylic acid group . The InChI code for this compound is 1S/C16H18N2O4/c19-14-12-3-1-2-4-13 (12)17-16 (22)18 (14)9-10-5-7-11 (8-6-10)15 (20)21/h1-4,10-11H,5-9H2, (H,17,22) (H,20,21)/t10-,11- .Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.33 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications

Anticonvulsant Activity

One significant application of derivatives of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, a related compound, is in anticonvulsant activity studies. A research conducted by El Kayal et al. (2019) in the "European Journal of Medicinal Chemistry" developed a series of N-R-acetamides derived from this acid, finding a compound with promising anticonvulsant activity in mice without motor coordination impairment, suggesting potential in epilepsy treatment (El Kayal et al., 2019).

Chemical Synthesis and Structure

In the field of chemical synthesis and structure, various studies have been conducted. Kanizsai et al. (2007) in the "Journal of Molecular Structure" investigated the reaction of various γ-oxocarboxylic acids with diexo-3-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ylamine, resulting in condensed pyrroloepoxyquinazolines (Kanizsai et al., 2007).

Stereospecific Chemical Reactions

The stereospecific reactions involving this compound have also been a subject of study. Armarego & Kobayashi (1971) in the "Journal of The Chemical Society C: Organic" presented a study on the stereospecific cis-addition of the elements of nitromethane across a tetrasubstituted ethylenic double bond, providing insights into the stereochemistry of such reactions (Armarego & Kobayashi, 1971).

Medicinal Chemistry

In medicinal chemistry, studies have focused on developing new compounds with potential therapeutic applications. Peláez et al. (2008) in "Tetrahedron" conducted flash vacuum pyrolysis of some hexahydroquinazolin-4(1H)-ones, exploring the chemical reactions and stability of these compounds (Peláez et al., 2008).

Pharmacological Properties

The exploration of pharmacological properties of related compounds has been a key research area. Priego et al. (2004) in "Tetrahedron-asymmetry" synthesized enantiopure cis- and trans-2-aminocyclohexane-1-carboxylic acids from octahydroquinazolin-4-ones, contributing to the understanding of the pharmacological properties of these compounds (Priego et al., 2004).

Safety and Hazards

properties

IUPAC Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGPKXCDBYKGFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)

![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)

![tert-Butyl 7',8'-dihydro-5'H-spiro[azetidine-3,6'-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate](/img/structure/B2408927.png)

![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)

![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)

![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)